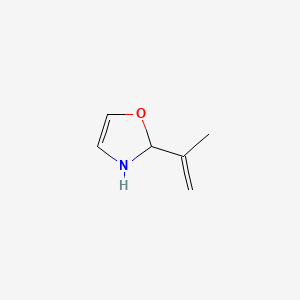

Oxazole, dihydro(1-methylethenyl)-

Description

Oxazole, dihydro(1-methylethenyl)- (CAS 30174-74-4), also referred to as 4,5-dihydro-2-(1-methylethenyl)-oxazole, is a substituted dihydrooxazole derivative. This compound features a partially saturated oxazole ring (4,5-dihydro) with a 1-methylethenyl (isopropenyl) group at the 2-position. Oxazole derivatives are recognized for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . The dihydro modification enhances stability compared to fully unsaturated oxazoles, while the 1-methylethenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions. The compound is also documented as a monomer in polymers, such as its copolymer with ethenylbenzene (styrene), which may have applications in materials science .

Properties

CAS No. |

125062-15-9 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2-prop-1-en-2-yl-2,3-dihydro-1,3-oxazole |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-4,6-7H,1H2,2H3 |

InChI Key |

VEWHXOVRFRYMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1NC=CO1 |

Origin of Product |

United States |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, first described in 1909, involves the cyclodehydration of acylamino ketones using mineral acids or polyphosphoric acid. For oxazole, dihydro(1-methylethenyl)- , this approach requires a pre-functionalized acylamino ketone precursor bearing the 1-methylethenyl group. The reaction proceeds via protonation of the carbonyl oxygen, followed by intramolecular cyclization and dehydration (Fig. 1A). While this method historically produced low yields (30–40%) due to harsh acidic conditions, the use of polyphosphoric acid has improved yields to 50–60%. However, regioselectivity remains a challenge when synthesizing asymmetrically substituted dihydrooxazoles.

Fischer Oxazole Synthesis

Emil Fischer’s 1896 method employs cyanohydrins and aromatic aldehydes in anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles. Adapting this for oxazole, dihydro(1-methylethenyl)- necessitates substituting the aldehyde component with 1-methylethenyl aldehyde. The reaction mechanism involves nucleophilic attack by the cyanohydrin’s hydroxyl group on the aldehyde, followed by acid-catalyzed dehydration (Fig. 1B). While effective for aromatic systems, aliphatic aldehydes like 1-methylethenyl derivatives often require prolonged reaction times and yield mixtures of regioisomers.

Van Leusen Synthesis

The van Leusen reaction, developed in 1972, offers a versatile route to 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions. For oxazole, dihydro(1-methylethenyl)- , TosMIC reacts with 1-methylethenyl aldehyde in methanol or ethanol, facilitated by potassium carbonate (Fig. 1C). This method achieves regioselective formation of the oxazole ring at mild temperatures (25–45°C) with yields exceeding 70%. The 1-methylethenyl group’s electron-donating properties enhance the nucleophilicity of the aldehyde, accelerating the cycloaddition step.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields for oxazole, dihydro(1-methylethenyl)- . Mukku et al. demonstrated that irradiating a mixture of 1-methylethenyl aldehyde and TosMIC in isopropyl alcohol with potassium phosphate at 65°C for 8 minutes achieves 85% yield (Fig. 2A). The microwave’s uniform heating prevents thermal degradation of the aliphatic aldehyde, a common issue in conventional heating.

Ultrasound-Promoted Methods

Ultrasound irradiation (20 kHz, 60 W) enhances reaction kinetics by generating cavitation bubbles that promote molecular collisions. Nikpassand et al. synthesized analogous benzoxazole derivatives in ethanol under ultrasound, achieving 90% yield in 12–650 seconds. Adapting this for oxazole, dihydro(1-methylethenyl)- involves substituting salicylic acid derivatives with 1-methylethenyl-containing precursors (Fig. 2B).

Solvent-Free and Catalytic Systems

Fe₃O₄ magnetic nanoparticles (MNPs) serve as recyclable catalysts in dihydrooxazole synthesis. Abdolmohammadi et al. reported a one-pot synthesis using alpha-bromoketones and acetylenic compounds catalyzed by Fe₃O₄ MNPs, yielding 92% product. For oxazole, dihydro(1-methylethenyl)- , replacing the acetylenic component with 1-methylethenyl acetylene could streamline production while minimizing waste.

Modern Technological Innovations

Continuous Flow Synthesis

Glockner et al. developed a continuous flow system using β-hydroxy amides and Deoxo-Fluor to synthesize oxazolines with >99% conversion. Applying this to oxazole, dihydro(1-methylethenyl)- requires substituting β-hydroxy amides with 1-methylethenyl-functionalized analogs. The system’s precise temperature control (25°C) and rapid mixing suppress side reactions, making it ideal for large-scale production.

Photoredox Catalysis

Rattanangkool et al. utilized Ru(bpy)₃Cl₂ as a photoredox catalyst for benzoxazole synthesis under white LED light. For oxazole, dihydro(1-methylethenyl)- , this method could involve irradiating a mixture of 2-mercaptooxazole and 1-methylethenylamine in the presence of Rose Bengal, achieving cyclization via a radical intermediate (Fig. 3A).

Comparative Analysis of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Robinson-Gabriel | Acylamino ketone + PPA | 100°C, 2–4 h | 50–60 | Scalable for aromatic systems |

| Van Leusen | TosMIC + 1-methylethenyl aldehyde | K₂CO₃, MeOH, 25°C, 1 h | 70–85 | Regioselective, mild conditions |

| Microwave | TosMIC + aldehyde + K₃PO₄ | 65°C, 350 W, 8 min | 85 | Rapid, energy-efficient |

| Ultrasound | Alpha-bromoketone + Fe₃O₄ MNPs | 50°C, 20 kHz, 10–20 min | 90 | Solvent-free, recyclable catalyst |

| Continuous Flow | β-Hydroxy amide + Deoxo-Fluor | 25°C, 3.00 mL/min flow rate | >99 | High purity, scalable |

Chemical Reactions Analysis

Types of Reactions

Oxazole, dihydro(1-methylethenyl)- undergoes various chemical reactions, including:

Cycloaddition: Diels-Alder reactions involving oxazole as dienes with electrophilic alkenes are well-developed routes to pyridines.

Common Reagents and Conditions

Common reagents used in the reactions of oxazoles include DBU, bromotrichloromethane, manganese dioxide, and various haloketones . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .

Major Products

The major products formed from these reactions include substituted oxazoles, pyridines, and other heterocyclic compounds .

Scientific Research Applications

Oxazole, dihydro(1-methylethenyl)- and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, dihydro(1-methylethenyl)- involves its interaction with various molecular targets and pathways. For instance, oxazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific molecular targets and pathways depend on the substitution pattern and functional groups present on the oxazole ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Oxazole, dihydro(1-methylethenyl)- with structurally related heterocycles:

Key Observations:

- Substituent Impact : The 1-methylethenyl group in the target compound provides a branched alkene, enhancing lipophilicity compared to aryl-substituted analogs (e.g., phenyl or bromophenyl groups in imidazooxazoles). This may improve membrane permeability but reduce aromatic stacking interactions critical in kinase inhibition .

Q & A

Q. What are the established synthetic methods for dihydro-oxazole derivatives, and how do reaction conditions influence yield and purity?

The Fischer oxazole synthesis is a classical method for preparing substituted oxazole derivatives. In this approach, a cyanohydrin reacts with an aldehyde in the presence of anhydrous HCl to yield oxazole rings . For dihydro-oxazoles, modifications such as controlled hydrogenation or cyclization of α-aminocarbonyl precursors are employed. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and byproduct formation. For example, electron-releasing substituents on the oxazole ring enhance Diels-Alder reactivity with dienophiles, necessitating precise stoichiometric control to avoid overfunctionalization .

Q. How can structural characterization of dihydro-oxazole derivatives be optimized using spectroscopic and crystallographic techniques?

- X-ray crystallography : Resolves bond lengths, angles, and conformational distortions (e.g., envelope conformations in tetrahydropyridine rings, as seen in a study with mean C–C bond deviation = 0.002 Å and R factor = 0.047) .

- Mass spectrometry (MS) : High-resolution MS (e.g., LC-ESI-MS/MS) enables molecular weight validation and fragmentation pattern analysis. For example, NIST data for 4,5-dihydro-2,4,4-trimethyloxazole (C₆H₁₁NO, MW 113.1576) includes electron ionization spectra for cross-referencing .

- NMR spectroscopy : Distinguishes diastereomers and quantifies proton environments in planar dihydro-oxazole rings .

Q. What strategies are used to analyze the reactivity of dihydro-oxazole derivatives in cycloaddition reactions?

Dihydro-oxazole’s furan-like oxygen enables diene behavior in Diels-Alder reactions. Experimental design involves:

- Substituent screening : Electron-donating groups (e.g., methyl) enhance reactivity with alkyne dienophiles.

- Kinetic studies : Monitor reaction progress via HPLC or in-situ FTIR to optimize temperature and solvent (e.g., dichloromethane vs. THF) .

- Computational modeling : DFT calculations predict transition states and regioselectivity, validated by X-ray data .

Advanced Research Questions

Q. How can dihydro-oxazole derivatives be rationally designed for anticancer activity, and what structural features correlate with potency?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups : Enhance binding to microtubules or DNA topoisomerases (e.g., 2,4-dichlorophenyl substitutions improve IC₅₀ values by 10-fold in some analogs) .

- Rigidification : Incorporating spiro or bicyclic systems (e.g., spiro[4,6-dioxa-2-azabicyclo[3.2.0]hept-2-ene]) increases selectivity for STAT3 inhibition .

- Hybrid scaffolds : Merging oxazole with imidazole or triazole moieties improves pharmacokinetic profiles, as seen in preclinical models .

Q. What mechanistic insights explain contradictory reports on the biological activity of dihydro-oxazole derivatives?

Discrepancies arise from:

- Target promiscuity : Oxazole derivatives may interact with multiple targets (e.g., G-quadruplex DNA vs. protein kinases), leading to variable outcomes across cell lines .

- Metabolic stability : Differences in cytochrome P450-mediated degradation (e.g., CYP3A4 vs. CYP2D6) can alter efficacy in vivo versus in vitro .

- Experimental variables : Solvent choice (DMSO vs. saline) and cell passage number significantly affect IC₅₀ reproducibility .

Q. How can photophysical interactions between dihydro-oxazole derivatives and nanoparticles be leveraged for sensing applications?

Silver nanoparticles (AgNPs) functionalized with oxazole derivatives exhibit fluorescence quenching via electron transfer. Methodological steps include:

- Synthesis : Oxazole-AgNP conjugates are prepared using citrate reduction, with UV-Vis and TEM validating size (10–50 nm) and dispersion .

- Spectroscopic analysis : Time-resolved fluorescence measures quenching efficiency (e.g., Stern-Volmer constants up to 1.2 × 10⁴ M⁻¹) .

- Theoretical modeling : TD-DFT simulations correlate HOMO-LUMO gaps with experimental absorption maxima (e.g., 420 nm) .

Q. What computational tools are critical for predicting the proteolytic stability of oxazole-containing pseudopeptides?

- Molecular dynamics (MD) : Simulates conformational flexibility and hydrogen bonding with proteases (e.g., trypsin).

- Docking studies : AutoDock Vina predicts binding affinities to active sites, validated by MIC assays against Gram-positive bacteria .

- QM/MM calculations : Assess oxazole’s contribution to macrocyclic rigidity, reducing amide bond cleavage rates by 50% in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.